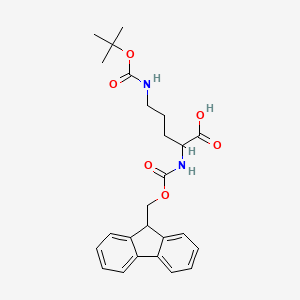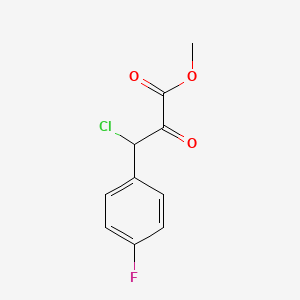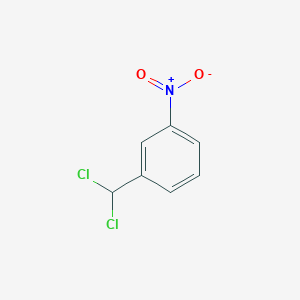
Fmoc-D-Orn(Boc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-D-Orn(Boc)-OH” is a synthetic organic compound that features both t-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Fmoc-D-Orn(Boc)-OH” typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using t-butoxycarbonyl chloride (Boc-Cl) under basic conditions.
Introduction of the Fmoc group: The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the valeric acid backbone: The protected amino acid is then coupled with valeric acid using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers, which can handle the repetitive steps of protection, deprotection, and coupling efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the Boc and Fmoc groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the fluorenylmethyloxycarbonyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Deprotected amino acids or modified derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides, providing protection to amino groups during the synthesis process.
Biology
Protein Engineering: It is used in the synthesis of modified peptides and proteins for research in protein engineering and structural biology.
Medicine
Drug Development: The compound can be used in the development of peptide-based drugs, ensuring the stability of amino acids during synthesis.
Industry
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Wirkmechanismus
The compound acts by protecting amino groups during peptide synthesis. The t-butoxycarbonyl and fluorenylmethyloxycarbonyl groups prevent unwanted reactions at the amino sites, allowing for selective reactions at other functional groups. The protecting groups can be removed under specific conditions, revealing the free amino groups for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butoxycarbonyl-L-alanine: Another compound with a Boc protecting group.
N-fluorenylmethyloxycarbonyl-L-phenylalanine: A compound with an Fmoc protecting group.
Uniqueness
“Fmoc-D-Orn(Boc)-OH” is unique in that it combines both Boc and Fmoc protecting groups, providing dual protection during peptide synthesis. This dual protection allows for more complex and selective synthesis processes compared to compounds with only one type of protecting group.
Eigenschaften
Molekularformel |
C25H30N2O6 |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29) |
InChI-Schlüssel |
JOOIZTMAHNLNHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B8815925.png)












